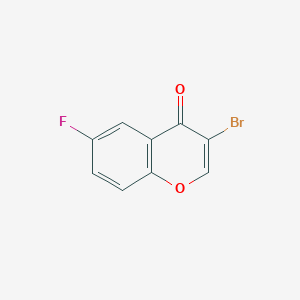

3-Bromo-6-fluorochromone

Descripción general

Descripción

3-Bromo-6-fluorochromone (3-Br-6-FC) is a fluorochromone derivative that has a wide range of applications in the scientific research field. It is a synthetic compound composed of three bromine atoms and one fluorine atom attached to a six-carbon chromone ring. It is a versatile molecule that can be used for a variety of purposes, including synthesis, detection, and imaging. 3-Br-6-FC is a useful fluorescent dye for the detection of proteins, DNA, and other biomolecules. It has also been used in the study of enzyme reactions and cell signaling pathways.

Aplicaciones Científicas De Investigación

Spectroscopic Properties and Theoretical Calculations :

- Chromones and halogen-substituted chromones (including 6-Fluorochromone and 6-Bromochromone) have been studied for their infrared, Nuclear magnetic resonance (NMR), and UV–Vis spectroscopic properties. These studies, supported by Density Functional Theory (DFT) calculations, help in characterizing the main vibrational bands of these molecules, which is crucial in understanding their chemical behavior and potential applications (Erdogdu et al., 2019).

Photoreactivity Modulation through Encapsulation :

- Research on the modulation of the photoreactivity of chromones, including 6-Fluorochromone and 6-Bromochromone, has been conducted. This involved the encapsulation of these compounds in self-assembled phenylethynylene bis-urea hosts, leading to selective photodimerization reactions. Such studies can have implications in the development of materials with controlled photochemical properties (Salpage et al., 2016).

Crystal Structures and Non-covalent Interactions :

- The crystal structures of various 6-substituted chromones, including 6-Fluorochromone and 6-Bromochromone, have been compared using X-ray diffraction and Hirshfeld surface analysis. This research helps in understanding the non-covalent interactions within their lattices, which is important for applications in crystal engineering and pharmaceutical design (Salpage et al., 2016).

Pharmacological Characterization :

- A synthetic flavonoid derivative, 6-Bromo-3′-nitroflavone, with structural similarities to 3-Bromo-6-fluorochromone, has been studied for its affinity for benzodiazepine receptors. This research provides insights into the anxiolytic-like action of such compounds, which could be relevant for drug development (Wolfman et al., 1998).

Excited-state Levels and Relaxation Processes :

- The emission and excitation spectra of chromone and 6-Fluorochromone have been measured, providing insights into their excited-state levels and relaxation processes in the vapor phase. Such studies are important for understanding the photophysical behavior of these compounds (Itoh, 2010).

Mecanismo De Acción

Safety and Hazards

3-Bromo-6-fluorochromone is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken, including moving the person to fresh air, washing off with soap and water, flushing eyes with water, and rinsing the mouth with water .

Direcciones Futuras

Propiedades

IUPAC Name |

3-bromo-6-fluorochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrFO2/c10-7-4-13-8-2-1-5(11)3-6(8)9(7)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KASZNDJKYQAXNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C(=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350971 | |

| Record name | 3-Bromo-6-fluorochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179111-05-8 | |

| Record name | 3-Bromo-6-fluorochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

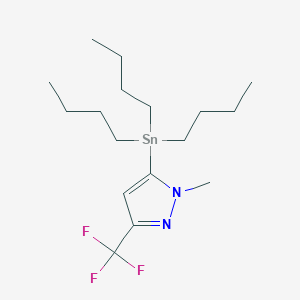

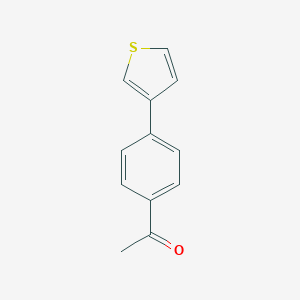

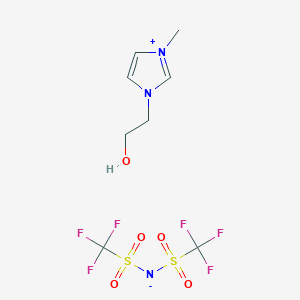

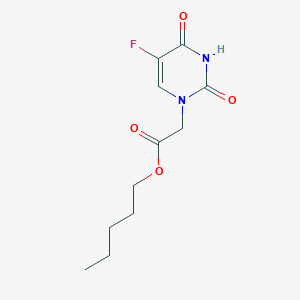

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.